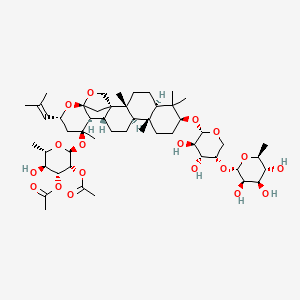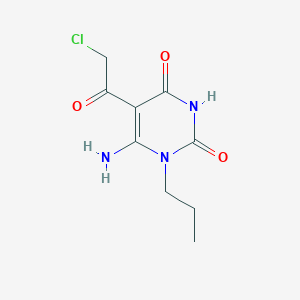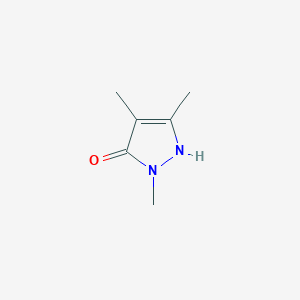
trimethyl-1H-pyrazol-5-ol
Overview
Description
Trimethyl-1H-pyrazol-5-ol is a chemical compound with the molecular formula C6H10N2O . It is also known as 1,3,5-Trimethylpyrazole .
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in several studies. For instance, one study reported the synthesis of derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) . Another study reported the synthesis of hydrazine-coupled pyrazoles .Physical And Chemical Properties Analysis
This compound is a flammable solid that causes skin and eye irritation. It may also cause respiratory irritation .Scientific Research Applications
Antipsychotic Potential
Trimethyl-1H-pyrazol-5-ol derivatives have been studied for their potential as antipsychotic agents. A significant study by Dewald et al. (1988) explored the synthesis of 1H-imidazo[1,2-c]pyrazolo[3,4-e]pyrimidines, a series related to this compound, and evaluated their antipsychotic activity. These compounds displayed antipsychotic-like effects in tests without affinity for brain dopamine receptors and without causing dystonias indicative of extrapyramidal side effects in monkeys (Dewald et al., 1988). Similarly, Wise et al. (1987) synthesized and evaluated a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols for antipsychotic properties. These compounds reduced spontaneous locomotion in mice without binding to D2 dopamine receptors and showed minimal dystonic movements in primates, a side effect common in traditional antipsychotics (Wise et al., 1987).
Anticancer Properties
This compound derivatives have also been explored for their potential as anticancer agents. Wang et al. (2017) designed a series of pyrazoline derivatives, which showed significant antiproliferative activity against various cancer cell lines. Some compounds exhibited potent activity by inducing cell cycle arrest and apoptosis in cancer cells (Wang et al., 2017). Another study by Nakao et al. (2014) synthesized 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives as prostate cancer antigen-1 inhibitors, identifying a compound with significant in vitro and in vivo inhibitory effects on prostate cancer (Nakao et al., 2014).
Tuberculostatic and Antioxidant Activities
Bazhin et al. (2017) reported on the synthesis of functionalized pyrazoles derived from (trifluoromethyl)pyrazole containing a hydrazone group. These derivatives displayed tuberculostatic activity, indicating potential in treating tuberculosis (Bazhin et al., 2017). Additionally, Cadena-Cruz et al. (2021) synthesized 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives, which exhibited both antioxidant and cytotoxic properties against cancer cell lines (Cadena-Cruz et al., 2021).
Safety and Hazards
Trimethyl-1H-pyrazol-5-ol is a flammable solid that causes skin and eye irritation. It may also cause respiratory irritation. Precautions for safe handling include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Trimethyl-1H-pyrazol-5-ol, like other pyrazole-bearing compounds, is known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively . These diseases affect more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets and induces changes that lead to its antileishmanial and antimalarial activities . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a wide range of biological activities
Result of Action
The result of the action of this compound is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei . This leads to its antileishmanial and antimalarial activities . The compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
properties
IUPAC Name |
2,4,5-trimethyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-4-5(2)7-8(3)6(4)9/h7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQIPPXPEIMART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90552068 | |
| Record name | 2,4,5-Trimethyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113307-33-8, 72619-96-6 | |
| Record name | 2,4,5-Trimethyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90552068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trimethyl-1H-pyrazol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B3433943.png)



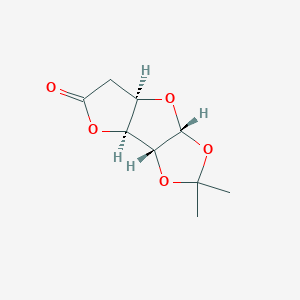
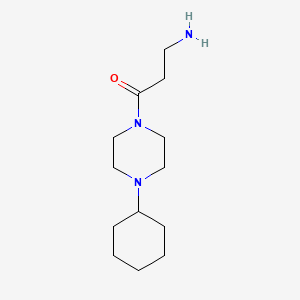


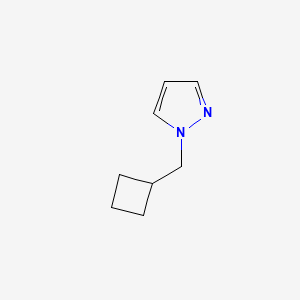

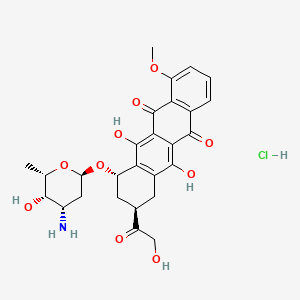
![2-chloro-N-ethyl-N-{[(propan-2-yl)carbamoyl]methyl}acetamide](/img/structure/B3434049.png)
